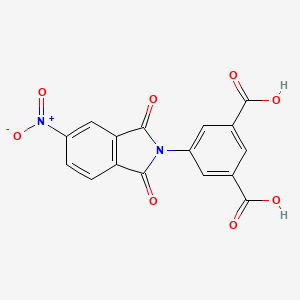
2-(4-butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, commonly known as BCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCPO belongs to the family of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of BCPO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BCPO has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BCPO has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BCPO has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. BCPO has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BCPO has been shown to induce apoptosis in cancer cells by regulating various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Advantages and Limitations for Lab Experiments
BCPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BCPO has been found to exhibit low toxicity and high solubility in various solvents, making it suitable for in vitro and in vivo experiments. However, BCPO has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability in vivo. BCPO can also exhibit non-specific binding to proteins and other biomolecules, which can affect its activity and specificity.
Future Directions
BCPO has several potential future directions for scientific research. One potential direction is the development of BCPO-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another potential direction is the optimization of the synthesis method to improve the yield and purity of BCPO. BCPO can also be modified to improve its solubility and specificity for various targets. Further studies are needed to fully understand the mechanism of action of BCPO and its potential therapeutic applications.
Synthesis Methods
BCPO can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 4-chlorobenzoyl chloride with 4-butylcyclohexanone in the presence of a base such as triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form BCPO. The purity of the product can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
BCPO has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. BCPO has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. BCPO has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Properties
IUPAC Name |
2-(4-butylcyclohexyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-13-5-7-14(8-6-13)17-20-21-18(22-17)15-9-11-16(19)12-10-15/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKBLLPNOQHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)


![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)


![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)
![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)


